molecular formula C10H8FNO2 B2534086 Methyl 7-fluoro-1H-indole-4-carboxylate CAS No. 588688-40-8

Methyl 7-fluoro-1H-indole-4-carboxylate

Cat. No.: B2534086
CAS No.: 588688-40-8
M. Wt: 193.177
InChI Key: SOVWYOBYHLAWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-fluoro-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-1H-indole-4-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-fluoroindole.

    Carboxylation: The 7-fluoroindole undergoes carboxylation at the 4th position using a suitable carboxylating agent, such as carbon dioxide, under high pressure and temperature conditions.

    Esterification: The resulting 7-fluoro-1H-indole-4-carboxylic acid is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 7-fluoroindole are subjected to carboxylation and esterification reactions in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of 7-fluoro-1H-indole-4-carboxylic acid or quinone derivatives.

    Reduction: Formation of 7-fluoro-1H-indole-4-methanol.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 7-fluoro-1H-indole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 7-fluoro-1H-indole-4-carboxylate can be compared with other indole derivatives:

    Methyl 6-fluoro-1H-indole-4-carboxylate: Similar structure but with fluorine at the 6th position.

    Methyl 5-fluoro-1H-indole-4-carboxylate: Fluorine at the 5th position.

    Methyl 7-chloro-1H-indole-4-carboxylate: Chlorine instead of fluorine at the 7th position.

Uniqueness

The unique positioning of the fluorine atom at the 7th position in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 7-fluoro-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVWYOBYHLAWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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